molecular formula C13H26N2O2 B2664988 (Z)-tert-Butyl 2-(2,2-dimethylhexan-3-ylidene)hydrazinecarboxylate CAS No. 2007931-00-0

(Z)-tert-Butyl 2-(2,2-dimethylhexan-3-ylidene)hydrazinecarboxylate

Cat. No.: B2664988
CAS No.: 2007931-00-0
M. Wt: 242.363
InChI Key: AEJUKOHGKAAZHP-UVTDQMKNSA-N
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Description

(Z)-tert-Butyl 2-(2,2-dimethylhexan-3-ylidene)hydrazinecarboxylate is an organic compound with a complex structure It is characterized by the presence of a hydrazinecarboxylate group and a tert-butyl group, which contribute to its unique chemical properties

Preparation Methods

The synthesis of (Z)-tert-Butyl 2-(2,2-dimethylhexan-3-ylidene)hydrazinecarboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl hydrazinecarboxylate with 2,2-dimethylhexan-3-one under specific conditions to form the desired product. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

(Z)-tert-Butyl 2-(2,2-dimethylhexan-3-ylidene)hydrazinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-tert-Butyl 2-(2,2-dimethylhexan-3-ylidene)hydrazinecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of (Z)-tert-Butyl 2-(2,2-dimethylhexan-3-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of signaling pathways, and changes in gene expression. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

(Z)-tert-Butyl 2-(2,2-dimethylhexan-3-ylidene)hydrazinecarboxylate can be compared with other similar compounds, such as:

    tert-Butyl hydrazinecarboxylate: A simpler analog with similar functional groups but lacking the dimethylhexan-3-ylidene moiety.

    2,2-Dimethylhexan-3-one: A precursor in the synthesis of the target compound, with different reactivity and applications.

    Hydrazinecarboxylates: A broader class of compounds with varying substituents, each exhibiting unique chemical and biological properties

Properties

IUPAC Name

tert-butyl N-(2,2-dimethylhexan-3-ylideneamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-8-9-10(12(2,3)4)14-15-11(16)17-13(5,6)7/h8-9H2,1-7H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJUKOHGKAAZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NNC(=O)OC(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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